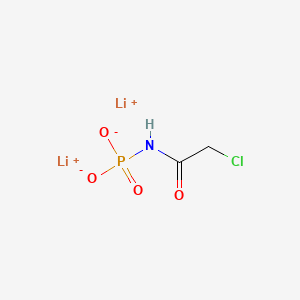
Phosphoramidic acid, (chloroacetyl)-, dilithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phosphoramidic acid, (chloroacetyl)-, dilithium salt typically involves the reaction of phosphoramidates with chloroacetyl chloride. This reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Phosphoramidate+Chloroacetyl chloride→this compound+HCl
The reaction is usually conducted in an inert atmosphere to prevent any side reactions. Solvents such as dichloromethane or chloroform are commonly used, and the reaction temperature is maintained at a low level to control the rate of reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to ensure environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphoramidic acid, (chloroacetyl)-, dilithium salt undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoramidic acid and chloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products Formed:
Substitution Reactions: Various substituted phosphoramidates.
Hydrolysis: Phosphoramidic acid and chloroacetic acid.
Oxidation and Reduction: Oxidized or reduced derivatives of this compound.
Applications De Recherche Scientifique
Phosphoramidic acid, (chloroacetyl)-, dilithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phosphoramidic acid, (chloroacetyl)-, dilithium salt involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the modification of protein function. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Phosphoramidic acid, (chloroacetyl)-, dilithium salt can be compared with other similar compounds, such as:
N-acetylphosphoramidate: Lacks the chloro group, leading to different reactivity and applications.
N-bromoacetylphosphoramidate: Contains a bromo group instead of a chloro group, resulting in different chemical properties.
N-chloroacetylphosphoramidothioate:
Uniqueness: this compound is unique due to its specific reactivity conferred by the chloroacetyl group. This makes it a valuable compound for targeted chemical modifications and for exploring new applications in various fields.
Propriétés
Numéro CAS |
61727-65-9 |
|---|---|
Formule moléculaire |
C2H3ClLi2NO4P |
Poids moléculaire |
185.4 g/mol |
Nom IUPAC |
dilithium;2-chloro-N-phosphonatoacetamide |
InChI |
InChI=1S/C2H5ClNO4P.2Li/c3-1-2(5)4-9(6,7)8;;/h1H2,(H3,4,5,6,7,8);;/q;2*+1/p-2 |
Clé InChI |
BFELRQMPEATSRP-UHFFFAOYSA-L |
SMILES |
[Li+].[Li+].C(C(=O)NP(=O)([O-])[O-])Cl |
SMILES canonique |
[Li+].[Li+].C(C(=O)NP(=O)([O-])[O-])Cl |
Synonymes |
N-chloroacetylphosphoramidate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















